Cas no 1458-16-8 (Methyl 3-amino-6-iodopyrazine-2-carboxylate)

Methyl 3-amino-6-iodopyrazine-2-carboxylate is a heterocyclic compound featuring a pyrazine core functionalized with an amino group, an iodine substituent, and a methyl ester moiety. This structure makes it a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. The presence of both electron-donating (amino) and electron-withdrawing (iodo and ester) groups enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. The iodine atom facilitates further functionalization, while the ester group allows for downstream modifications. Its well-defined reactivity profile and stability under standard conditions make it a valuable building block for constructing complex nitrogen-containing heterocycles.
Methyl 3-amino-6-iodopyrazine-2-carboxylate structure
1458-16-8 structure
商品名:Methyl 3-amino-6-iodopyrazine-2-carboxylate
CAS番号:1458-16-8
MF:C6H6IN3O2
メガワット:279.0352
MDL:MFCD09909640
CID:98175
PubChem ID:11087124

Methyl 3-amino-6-iodopyrazine-2-carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl 3-amino-6-iodopyrazine-2-carboxylate
    • 2-Pyrazinecarboxylicacid, 3-amino-6-iodo-, methyl ester
    • 3-AMINO-6-IODOPYRAZINE-2-CARBOXYLIC ACID METHYL ESTER
    • Methyl 3-aMino-6-iodopyra...
    • 3-amino-6-iodopyrazine-2-carboxylate
    • 3-amino-6-iodo-pyrazine-2-carboxylic acid methyl ester
    • C6H6IN3O2
    • FDLARAKNPMCCKJ-UHFFFAOYSA-N
    • RP29801
    • PB10772
    • FCH1395533
    • ST1120859
    • AX8158451
    • AB0022342
    • W3184
    • Methyl 3-amino-6-iodo-2-pyrazinecarboxyl
    • SCHEMBL3003587
    • 2-Pyrazinecarboxylic acid, 3-amino-6-iodo-, methyl ester
    • EN300-260100
    • Methyl 3-amino-6-iodo-2-pyrazinecarboxylate
    • FT-0645823
    • A808418
    • AKOS015854560
    • DS-0295
    • DTXSID10454772
    • 1458-16-8
    • CS-0018938
    • MFCD09909640
    • J-511674
    • Methyl3-amino-6-iodopyrazine-2-carboxylate
    • DB-063629
    • MDL: MFCD09909640
    • インチ: 1S/C6H6IN3O2/c1-12-6(11)4-5(8)9-2-3(7)10-4/h2H,1H3,(H2,8,9)
    • InChIKey: FDLARAKNPMCCKJ-UHFFFAOYSA-N
    • ほほえんだ: IC1=C([H])N=C(C(C(=O)OC([H])([H])[H])=N1)N([H])[H]

計算された属性

  • せいみつぶんしりょう: 278.95000
  • どういたいしつりょう: 278.95047g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 178
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 78.1

じっけんとくせい

  • 密度みつど: 2.020±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 200-202 ºC
  • ふってん: 387.876°C at 760 mmHg
  • フラッシュポイント: 188.381°C
  • 屈折率: 1.666
  • ようかいど: 微溶性(23 g/l)(25ºC)、
  • PSA: 78.10000
  • LogP: 1.03120
  • かんど: Light Sensitive

Methyl 3-amino-6-iodopyrazine-2-carboxylate セキュリティ情報

  • 危害声明: H302-H315-H319-H335
  • ちょぞうじょうけん:Keep in dark place,Inert atmosphere,2-8°C

Methyl 3-amino-6-iodopyrazine-2-carboxylate 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Methyl 3-amino-6-iodopyrazine-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A234499-250mg
Methyl 3-amino-6-iodopyrazine-2-carboxylate
1458-16-8 95%
250mg
$23.0 2025-02-26
eNovation Chemicals LLC
D258436-10g
3-Amino-6-iodo-pyrazine-2-carboxylic acid methyl ester
1458-16-8 97%
10g
$900 2023-09-02
eNovation Chemicals LLC
D258436-25g
3-Amino-6-iodo-pyrazine-2-carboxylic acid methyl ester
1458-16-8 97%
25g
$1500 2023-09-02
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD158451-5g
Methyl 3-amino-6-iodopyrazine-2-carboxylate
1458-16-8 95%
5g
¥1504.0 2022-03-01
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD158451-1g
Methyl 3-amino-6-iodopyrazine-2-carboxylate
1458-16-8 95%
1g
¥376.0 2022-03-01
eNovation Chemicals LLC
D500029-1G
methyl 3-amino-6-iodopyrazine-2-carboxylate
1458-16-8 97%
1g
$250 2024-07-21
eNovation Chemicals LLC
D500029-10G
methyl 3-amino-6-iodopyrazine-2-carboxylate
1458-16-8 97%
10g
$1025 2024-07-21
Enamine
EN300-260100-0.5g
methyl 3-amino-6-iodopyrazine-2-carboxylate
1458-16-8 95%
0.5g
$33.0 2024-06-18
Chemenu
CM107051-1g
methyl 3-amino-6-iodopyrazine-2-carboxylate
1458-16-8 95%+
1g
$*** 2023-03-31
eNovation Chemicals LLC
D258436-100g
3-Amino-6-iodo-pyrazine-2-carboxylic acid methyl ester
1458-16-8 97%
100g
$3200 2023-09-02

Methyl 3-amino-6-iodopyrazine-2-carboxylate 合成方法

Methyl 3-amino-6-iodopyrazine-2-carboxylate 関連文献

Methyl 3-amino-6-iodopyrazine-2-carboxylateに関する追加情報

Methyl 3-amino-6-iodopyrazine-2-carboxylate: A Comprehensive Overview

Methyl 3-amino-6-iodopyrazine-2-carboxylate, also known by its CAS number 1458-16-8, is a significant compound in the field of organic chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential applications in various industries. The molecule consists of a pyrazine ring with substituents at positions 2, 3, and 6, making it a versatile platform for further chemical modifications.

The synthesis of Methyl 3-amino-6-iodopyrazine-2-carboxylate involves a series of carefully designed reactions that highlight the importance of functional group transformations. Recent studies have focused on optimizing the synthesis pathways to enhance yield and purity, which are critical for large-scale production. Researchers have explored the use of various catalysts and reaction conditions to achieve better control over the product's stereochemistry and regioselectivity.

One of the most promising applications of this compound lies in its potential use in pharmaceuticals. The presence of an amino group and an iodine atom in the molecule makes it a valuable intermediate in drug design. For instance, the amino group can serve as a site for further functionalization, enabling the creation of bioactive molecules with specific therapeutic properties. Recent research has demonstrated that derivatives of this compound exhibit potent anti-inflammatory and antioxidant activities, suggesting its potential in treating chronic diseases.

In addition to its pharmaceutical applications, Methyl 3-amino-6-iodopyrazine-2-carboxylate has shown promise in the field of materials science. Its ability to form coordination complexes with metal ions has led to investigations into its use in catalysis and sensor technologies. For example, researchers have reported that this compound can act as a ligand in metalloporphyrin complexes, which are known for their catalytic activity in organic reactions.

The electronic properties of this compound also make it a candidate for use in organic electronics. The pyrazine ring is known for its conjugated system, which facilitates electron delocalization and enhances electrical conductivity. Recent studies have explored the use of this compound as a building block for constructing two-dimensional materials with tailored electronic properties.

From an environmental standpoint, the synthesis and application of Methyl 3-amino-6-iodopyrazine-2-carboxylate must adhere to strict sustainability guidelines. Researchers are increasingly focusing on developing green chemistry approaches to minimize waste and reduce the environmental footprint of its production processes.

In conclusion, Methyl 3-amino-6-iodopyrazine-2-carboxylate (CAS No. 1458-16-8) is a multifaceted compound with diverse applications across various scientific domains. Its unique chemical structure, coupled with recent advancements in synthesis and application techniques, positions it as a key player in future research and development efforts.

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